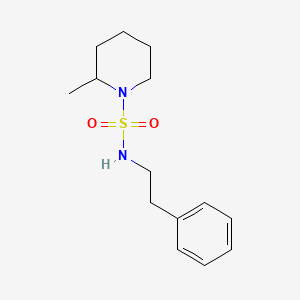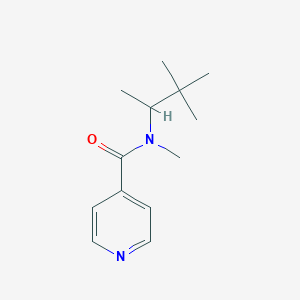
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. DMXAA was first synthesized in the 1970s, and since then, a number of research studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide has been shown to activate the production of cytokines, which are involved in the immune response to cancer cells. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been shown to increase the production of reactive oxygen species, which can lead to apoptosis in cancer cells. In addition, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide has been shown to inhibit the growth of new blood vessels, which can help to prevent the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide in lab experiments is that it has been extensively studied and has shown promising results as an anticancer agent. However, there are also limitations to using N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide in lab experiments. For example, it can be difficult to obtain pure samples of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide, and it can also be expensive to synthesize.
Orientations Futures
There are a number of future directions for research on N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide. One area of research is to investigate the potential use of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide in combination with other chemotherapy agents. Another area of research is to investigate the use of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide in combination with immunotherapy agents, such as checkpoint inhibitors. Additionally, more research is needed to fully understand the mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide and how it can be optimized for use as an anticancer agent.
Méthodes De Synthèse
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide can be synthesized using a number of different methods, including the reaction of 2-acetylpyridine with 3,3-dimethylbutan-2-ol in the presence of hydrochloric acid. Other methods involve the use of different reagents, such as acetic anhydride and sodium hydroxide.
Applications De Recherche Scientifique
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide has been extensively studied for its potential use as an anticancer agent. Research studies have shown that N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide can induce tumor necrosis and inhibit tumor growth in a number of different cancer cell lines, including lung, breast, and colon cancer. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide has also been shown to have synergistic effects when used in combination with other chemotherapy agents.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(13(2,3)4)15(5)12(16)11-6-8-14-9-7-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUMZZSIVCYZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

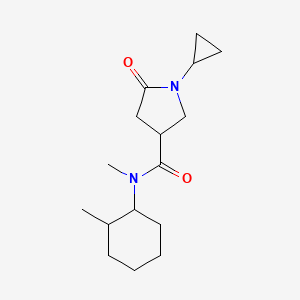
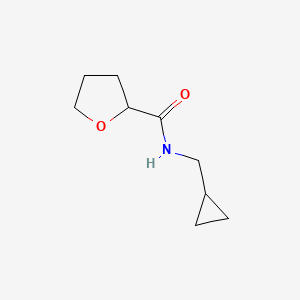

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)
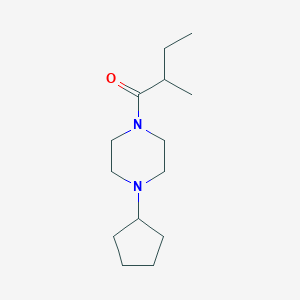
![N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494643.png)
![3-(2-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494645.png)

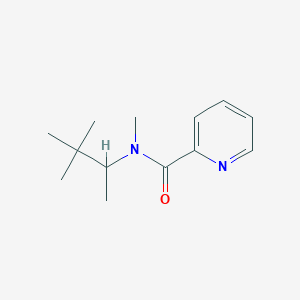
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7494671.png)

![(4-chloropyridin-2-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7494701.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)
